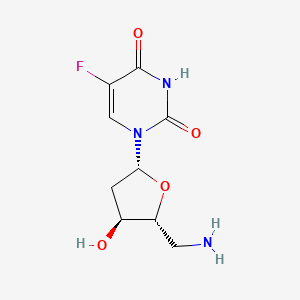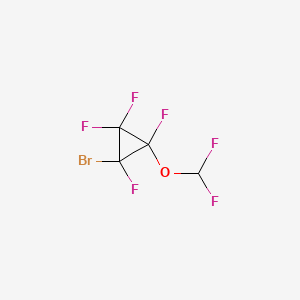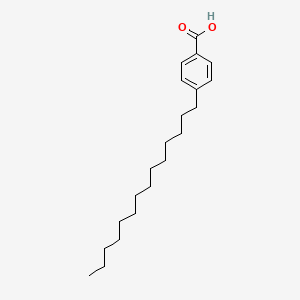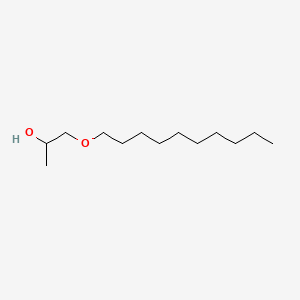
2-Propanol, 1-(decyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(decyloxy)- can be achieved through several methods:
Etherification: One common method involves the etherification of 2-propanol with decyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Hydrolysis of Halides: Another method involves the hydrolysis of 1-decyloxy-2-propyl halide using an aqueous solution of an alkali hydroxide.
Industrial Production Methods
Industrial production of 2-Propanol, 1-(decyloxy)- often involves large-scale etherification processes. The reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-(decyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(decyloxy)- has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-(decyloxy)- involves its interaction with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanol: A primary alcohol with similar solvent properties but lacks the decyloxy group.
2-Propanol (Isopropanol): A secondary alcohol commonly used as a solvent and disinfectant.
1-Decanol: A primary alcohol with a longer carbon chain, used in the production of plasticizers and lubricants
Uniqueness
2-Propanol, 1-(decyloxy)- is unique due to its combination of a propanol backbone with a decyloxy group, providing both hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as emulsifiers and surfactants.
Eigenschaften
CAS-Nummer |
55546-36-6 |
|---|---|
Molekularformel |
C13H28O2 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
1-decoxypropan-2-ol |
InChI |
InChI=1S/C13H28O2/c1-3-4-5-6-7-8-9-10-11-15-12-13(2)14/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
GNIJLZHYBVVHMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
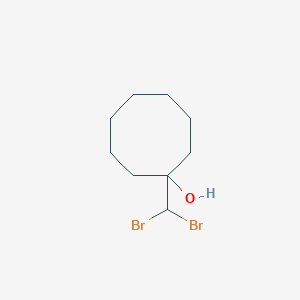
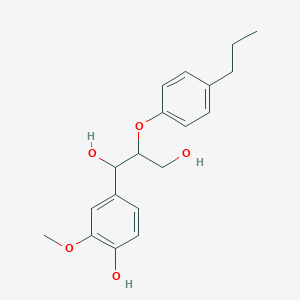

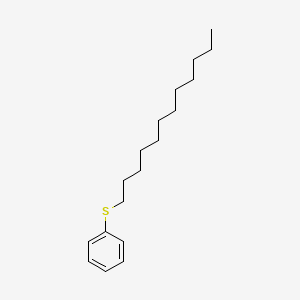
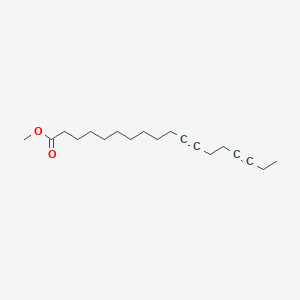
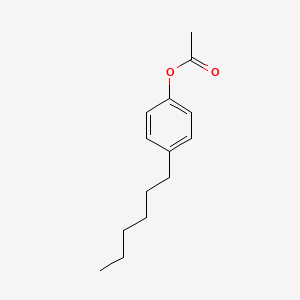
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
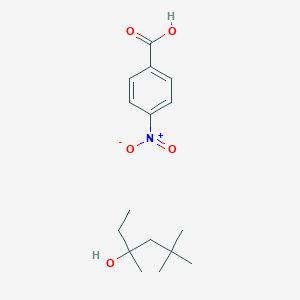
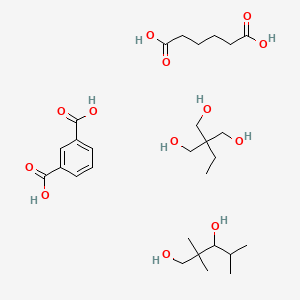
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
